6-Amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride typically involves the amination of D-mannose. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using acylation.
Amination: The protected D-mannose undergoes amination using ammonia or an amine source.
Deprotection: The protective groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various amino derivatives.
Scientific Research Applications
6-Amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in studying glycosylation processes and cellular metabolism.
Industry: Utilized in the production of biochemical reagents and as a precursor in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its involvement in glycosylation processes. It targets specific enzymes and pathways involved in the synthesis and modification of glycoproteins and glycolipids. This interaction is crucial for various cellular functions, including cell signaling, adhesion, and immune response .
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine hydrochloride: Another amino sugar with similar biological roles.
D-Galactosamine hydrochloride: Shares structural similarities and is involved in glycosylation processes.
N-Acetyl-D-glucosamine: A derivative of D-glucosamine with additional acetylation
Uniqueness
6-Amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride is unique due to its specific role in the synthesis of mannosylated compounds, which are crucial for targeted drug delivery and other specialized biochemical applications .
Properties
IUPAC Name |
6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLASPBRRZDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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